1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to receptors and modulate their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide: Unique due to the presence of the methoxyphenyl group and the specific substitution pattern on the pyrrolidine ring.
Other Pyrrolidine Carboxamides: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-12(2)18-17(21)13-9-16(20)19(11-13)14-7-5-8-15(10-14)22-3/h5,7-8,10,12-13H,4,6,9,11H2,1-3H3,(H,18,21) |
InChI Key |
XBXRWHSGZCHHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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